molecular formula C7H4BrClO4S B1446423 2-Bromo-4-(chlorosulfonyl)benzoic acid CAS No. 1375473-34-9

2-Bromo-4-(chlorosulfonyl)benzoic acid

Cat. No.: B1446423
CAS No.: 1375473-34-9
M. Wt: 299.53 g/mol
InChI Key: IYVCPLAPEBDDBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-(chlorosulfonyl)benzoic acid is a chemical compound that belongs to the class of benzoic acids. It is characterized by the presence of bromine and chlorosulfonyl functional groups attached to a benzoic acid core. This compound appears as a white crystalline powder and is soluble in organic solvents such as chloroform and methanol. It has gained significant attention in scientific research due to its potential biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of p-toluenesulfonyl chloride with chromium (VI) oxide in acetic acid and acetic anhydride to produce 4-(chlorosulfonyl)benzoic acid . This intermediate can then be brominated to yield 2-Bromo-4-(chlorosulfonyl)benzoic acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is typically optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(chlorosulfonyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorosulfonyl groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.

    Hydrolysis: The chlorosulfonyl group can be hydrolyzed to form sulfonic acid derivatives.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Nucleophiles: Such as amines and alcohols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield sulfonamide derivatives, while hydrolysis can produce sulfonic acids .

Scientific Research Applications

2-Bromo-4-(chlorosulfonyl)benzoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions, including the preparation of polymer-bound catalysts and sulfonation reactions.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceutical agents.

    Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(chlorosulfonyl)benzoic acid involves its reactivity with various molecular targets. The bromine and chlorosulfonyl groups can interact with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical reactions and synthesis processes .

Comparison with Similar Compounds

2-Bromo-4-(chlorosulfonyl)benzoic acid can be compared with other similar compounds, such as:

    4-(Chlorosulfonyl)benzoic acid: Lacks the bromine substituent but shares similar reactivity and applications.

    2-Bromo-5-(chlorosulfonyl)benzoic acid: Similar structure but with different positional isomerism, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its specific combination of bromine and chlorosulfonyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

2-bromo-4-chlorosulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClO4S/c8-6-3-4(14(9,12)13)1-2-5(6)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYVCPLAPEBDDBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-(chlorosulfonyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-(chlorosulfonyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
2-Bromo-4-(chlorosulfonyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
2-Bromo-4-(chlorosulfonyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-Bromo-4-(chlorosulfonyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
2-Bromo-4-(chlorosulfonyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.